4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJPPCWFFLNOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the 1,3 Thiazole Scaffold in Chemical Research
The 1,3-thiazole is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom. This scaffold is a cornerstone in medicinal chemistry and drug development due to its remarkable versatility and wide range of pharmacological activities. nih.govnih.gov Thiazole (B1198619) derivatives are known to exhibit numerous biological effects, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. nih.gov The structural rigidity and electronic characteristics of the thiazole ring allow it to serve as a key pharmacophore, capable of interacting with various biological targets.
The significance of the thiazole moiety is underscored by its presence in a number of FDA-approved drugs and naturally occurring compounds, such as Vitamin B1 (Thiamine). nih.govwikipedia.org Its ability to be readily synthesized and modified makes it an attractive starting point for the development of new therapeutic agents. nih.govglobalresearchonline.net Researchers frequently utilize the thiazole nucleus as a privileged structure in the design of new molecules with potent and specific biological activities. nih.govglobalresearchonline.net
Table 1: Biological Activities Associated with the 1,3-Thiazole Scaffold
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various strains of bacteria and fungi. nih.gov |
| Anti-inflammatory | Demonstrates the ability to reduce inflammation in various models. nih.gov |
| Anticancer | Shows cytotoxic activity against several human tumor cell lines. globalresearchonline.net |
| Antiviral | Exhibits inhibitory effects against a range of viruses. |
| Anticonvulsant | Capable of preventing or reducing the severity of seizures. mdpi.com |
| Antihypertensive | Shows potential in lowering blood pressure. nih.gov |
Significance of Fluorine and Methoxy Substituents in Molecular Design Studies
The biological and physicochemical properties of a core scaffold can be finely tuned by the addition of specific substituents. In the design of 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole, the inclusion of fluorine and methoxy (B1213986) groups on the phenyl ring is a deliberate strategy to modulate its molecular behavior.
The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry. nih.gov Due to its high electronegativity and small atomic size, fluorine can significantly alter a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, which affects the absorption and distribution of a compound. nih.gov
The methoxy group (-OCH3) is another critical substituent used in molecular design. It can influence a molecule's conformation and electronic properties. The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for ligand-receptor interactions. Furthermore, the methoxy group can impact the lipophilicity of a compound, thereby affecting its solubility and pharmacokinetic profile. While it can improve potency, it is also known to be a potential site for metabolism, specifically O-demethylation, which is a key consideration in drug development.
Table 2: Effects of Fluorine and Methoxy Substituents in Molecular Design
| Substituent | Property | Impact on Molecular Properties |
|---|---|---|
| Fluorine (F) | Electronegativity | High |
| Size | Small (similar to Hydrogen) | |
| Metabolic Stability | Can block metabolic sites, increasing stability. nih.gov | |
| Binding Affinity | Can enhance binding to target enzymes/receptors. | |
| Methoxy (-OCH3) | H-Bonding | Oxygen can act as a hydrogen bond acceptor. |
| Lipophilicity | Can modulate solubility and permeability. | |
| Metabolism | Can be susceptible to O-demethylation. | |
| Potency | May improve biological potency through favorable interactions. |
Contextualization of 4 3 Fluoro 4 Methoxyphenyl 2 Methyl 1,3 Thiazole Within Thiazole Chemistry
Retrosynthetic Dissection of the this compound Framework
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most direct and widely recognized disconnection strategy targets the thiazole ring itself, cleaving the C-S and C-N bonds formed during the final cyclization step.
This approach is primarily guided by the principles of the Hantzsch thiazole synthesis. ijper.org The key disconnections are made at the (C4-C5) and (N3-C4) bonds, as well as the (S1-C2) bond, which logically simplifies the molecule into two primary building blocks:
An α-haloketone : Specifically, 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one. This precursor provides the C4 and C5 atoms of the thiazole ring and the entire substituted phenyl group.
A thioamide : In this case, thioacetamide (B46855) (CH₃CSNH₂). This reagent supplies the sulfur atom (S1), the nitrogen atom (N3), and the C2-methyl group.
This retrosynthetic pathway is highly convergent and relies on the robust and predictable nature of the bond-forming reactions between these two types of synthons. The feasibility of this approach is high, given the accessibility of substituted acetophenones and thioamides required for the synthesis of the precursors.
Figure 1: Retrosynthetic Analysis
Classical and Established Synthetic Routes for Thiazole Derivatives
The synthesis of the thiazole nucleus is a well-trodden path in heterocyclic chemistry, with several established methods documented over the last century.
Hantzsch-Type Cyclocondensation Strategies with Phenacyl Bromides
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prominent and versatile method for constructing the thiazole ring. ijper.orgsynarchive.com It involves the condensation reaction between an α-halocarbonyl compound, such as a phenacyl bromide, and a thioamide. synarchive.comnih.gov
The mechanism proceeds through two key steps:
S-Alkylation : The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion to form an isothioamide salt intermediate.
Cyclization and Dehydration : An intramolecular cyclization occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon. The resulting hydroxyl-thiazoline intermediate then undergoes dehydration, typically under acidic or thermal conditions, to yield the aromatic thiazole ring. acs.org
For the specific synthesis of this compound, the reaction would involve refluxing 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one with thioacetamide in a suitable solvent, such as ethanol. rsc.orgchemmethod.com
| Reactant A | Reactant B | Conditions | Product |
| 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one | Thioacetamide | Ethanol, Reflux | This compound |
| Substituted Phenacyl Bromides | Thiourea | Ethanol, 78°C, Copper Silicate Catalyst | 2-Amino-4-arylthiazoles rsc.org |
| α-haloketones | Thiourea/Thioamides | Grinding/Reflux | 2,4-disubstituted thiazoles ijper.org |
Alternative Cyclization Approaches for 1,3-Thiazoles
While the Hantzsch synthesis is dominant, other classical methods have been developed, often to circumvent the use of lachrymatory and toxic α-haloketones. bepls.com
Cook-Heilborn Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com While effective for certain substitution patterns, it is less direct for the target compound, which lacks a C5-amino group.
Gabriel Synthesis : This approach involves the acylation of α-amino ketones. While conceptually simple, the required α-amino ketone precursor, 2-amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, can be more challenging to prepare than its α-bromo counterpart.
From Thioamides and α-diazoketones : An alternative to haloketones involves the reaction of thioamides with α-diazoketones, which can be catalyzed by acids like trifluoromethanesulfonic acid (TfOH) under metal-free conditions. organic-chemistry.org
Advanced and Modern Synthetic Techniques
Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing waste, and accessing novel chemical space through new catalytic systems.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For the Hantzsch synthesis, microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to mere minutes. nih.govresearchgate.net This enhancement is attributed to the efficient and rapid heating of the polar solvent and reactants, leading to higher reaction rates and often improved yields. acs.orgnih.gov
The synthesis of 2-amino-4-phenylthiazole, a related analogue, demonstrates this advantage clearly. Conventional heating requires 12 hours for a 45-65% yield, whereas microwave irradiation achieves a 70-92% yield in just a few minutes. researchgate.net Similar improvements have been noted in one-pot, multicomponent syntheses of thiazole derivatives, highlighting the efficiency and "green chemistry" benefits of this technique. acs.orgbepls.com
| Method | Reaction Time | Yield | Reference |
| Conventional Heating (Reflux) | 8-12 hours | Moderate (e.g., 45-65%) | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | 4-8 minutes | High (e.g., 70-92%) | researchgate.netnih.govnih.gov |
Catalyst-Mediated Coupling Reactions in Thiazole Formation
Modern synthetic methods increasingly rely on transition-metal catalysis to form C-C and C-heteroatom bonds with high precision and functional group tolerance.
Copper-Catalyzed Reactions : Copper catalysts have been employed for the direct C-H arylation of heterocycles. organic-chemistry.org In a potential modern route to the target molecule, a pre-formed 2-methylthiazole could be directly arylated at the C4 or C5 position using a suitable aryl halide, such as 1-bromo-3-fluoro-4-methoxybenzene, in the presence of a copper catalyst and a base. This approach avoids the preparation of the phenacyl bromide precursor.
Palladium-Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent another powerful strategy. This would involve preparing a halogenated thiazole (e.g., 4-bromo-2-methylthiazole) and coupling it with a (3-fluoro-4-methoxyphenyl)boronic acid or stannane (B1208499) derivative. While requiring more steps to prepare the precursors, these methods offer excellent control and broad substrate scope.
Gold-Catalyzed Synthesis : A one-pot synthesis of 2,4-disubstituted thiazoles has been described using a gold(I) catalyst at room temperature, reacting terminal alkynes with substituted thioamides. rsc.org This method represents a significant departure from classical condensation chemistry.
These advanced techniques offer alternative and often more efficient or versatile pathways to complex thiazole derivatives, complementing the robust and established classical routes.
Strategies for the Construction of the 4-(3-fluoro-4-methoxyphenyl) Moiety
Introduction of Fluoro and Methoxy Groups on Phenyl Precursors
The strategic placement of fluoro and methoxy groups on an aromatic ring is a common challenge in medicinal and materials chemistry. researchgate.netnih.gov The introduction of a fluorine atom can be accomplished through various fluorination techniques. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed where a leaving group on the aromatic ring is displaced by a fluoride (B91410) source, such as cesium fluoride or tetrabutylammonium (B224687) fluoride. acgpubs.orgmdpi.com The reactivity in SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the ring. acgpubs.org
The methoxy group is typically introduced via a nucleophilic substitution reaction, often using a methoxide (B1231860) source to displace a suitable leaving group on the phenyl ring. In base-catalyzed reactions involving solvents like methanol, the solvent itself can act as a nucleophile, leading to the introduction of a methoxy group. acgpubs.org The synthesis of precursors like 2-fluoro-4-nitroaniline (B181687) demonstrates the step-wise construction of substituted phenyl rings that can later be incorporated into larger molecules. nih.gov The choice of solvent and reaction conditions is critical to control the selectivity of these substitution reactions, especially when multiple reactive sites are present on the precursor molecule. acgpubs.org
Purification and Isolation Procedures for this compound
Following the synthesis, the crude product must undergo rigorous purification to isolate this compound in high purity. This is typically achieved through a combination of chromatographic and crystallization techniques.
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation and purification of organic compounds. For thiazole derivatives, column chromatography using silica (B1680970) gel is a common method. orientjchem.orgacs.org The choice of eluent, or mobile phase, is critical for achieving effective separation. A mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297) or cyclohexane (B81311) and acetone, is often used, with the polarity of the mixture adjusted to control the retention of the target compound on the stationary phase. orientjchem.orgacs.org
High-performance liquid chromatography (HPLC) offers a more advanced method for both analytical and preparative separations of thiazole-related compounds. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like ODS-2 Hypersil) and a polar mobile phase, is frequently employed. researchgate.net The mobile phase can consist of a buffered aqueous solution mixed with organic modifiers like acetonitrile (B52724) and methanol. researchgate.net Chiral stationary phases can also be used to separate enantiomers of chiral thiazole compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, a spectrum is produced that provides a "fingerprint" of the molecule. For this compound, the IR spectrum provides definitive evidence for its key structural components.
The analysis of the IR spectrum of analogous thiazole derivatives reveals characteristic absorption bands that are expected to be present for the title compound. researchgate.netmdpi.com The heteroaromatic thiazole ring exhibits distinct stretching and bending vibrations. The C=N stretching vibration within the thiazole ring typically appears in the region of 1620-1590 cm⁻¹. rsc.org The C-S stretching vibrations are generally observed at lower frequencies, often in the 800-600 cm⁻¹ range. Aromatic C-H stretching vibrations from both the phenyl and thiazole rings are anticipated to be found in the 3100-3000 cm⁻¹ region. researchgate.net
The substituents on the phenyl ring also give rise to characteristic absorption bands. The C-F stretching vibration of the fluoro group is typically strong and appears in the 1250-1020 cm⁻¹ range. The methoxy group (-OCH₃) is characterized by a strong C-O stretching band, usually observed between 1275 and 1200 cm⁻¹ for the asymmetric stretch and near 1040 cm⁻¹ for the symmetric stretch. researchgate.net The presence of the methyl group attached to the thiazole ring would be confirmed by its characteristic C-H stretching and bending vibrations.
A representative table of expected IR absorption bands for this compound, based on data from analogous compounds, is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Methyl C-H | 2960 - 2850 | Stretching |
| C=N (Thiazole ring) | 1620 - 1590 | Stretching |
| C=C (Aromatic ring) | 1600 - 1450 | Stretching |
| C-F | 1250 - 1020 | Stretching |
| C-O (Methoxy) | 1275 - 1200 (asymmetric), ~1040 (symmetric) | Stretching |
| Thiazole ring | Various | Ring vibrations |
| C-S | 800 - 600 | Stretching |
X-ray Crystallography of this compound and its Analogues
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a robust model for its expected solid-state conformation. For instance, the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole reveals the relative orientations of the fluoro-substituted and methoxy-substituted benzene (B151609) rings. researchgate.netnih.gov In this analogue, the triazole ring forms dihedral angles of 30.57 (8)° and 21.81 (9)° with the fluoro-substituted and methoxy-substituted benzene rings, respectively. researchgate.netnih.gov A similar non-coplanar arrangement is anticipated for the thiazole derivative, where the phenyl ring is likely twisted relative to the plane of the thiazole ring. researchgate.net This twisting is a common feature in such bicyclic aromatic systems and is influenced by steric hindrance and electronic effects between the two ring systems.
The absolute configuration of a chiral molecule can be determined by anomalous dispersion effects in single-crystal X-ray diffraction. However, as this compound is an achiral molecule, this aspect of crystallographic analysis is not applicable.
A representative table of crystallographic data for an analogous compound, 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, is provided below to illustrate the type of information obtained from such studies. researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂FN₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6572 (5) |
| b (Å) | 7.3692 (8) |
| c (Å) | 15.5711 (15) |
| α (°) | 79.202 (9) |
| β (°) | 81.159 (8) |
| γ (°) | 89.442 (8) |
| Volume (ų) | 629.95 (11) |
| Z | 2 |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point and solubility. In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.
Studies on analogous structures, such as 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, reveal the presence of weak C-H···N hydrogen bonds that contribute to the formation of layers within the crystal structure. nih.goviucr.org Furthermore, π-π stacking interactions between aromatic rings are a common feature in the crystal packing of such compounds. researchgate.netnih.gov In 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, π-π interactions between the triazole rings lead to the formation of chains along a crystallographic axis. researchgate.netnih.gov The presence of the fluorine atom can also lead to the formation of C-H···F hydrogen bonds, which have been observed in the crystal structures of similar fluorinated organic compounds. researchgate.net The methoxy group can act as a hydrogen bond acceptor, participating in C-H···O interactions. The interplay of these various weak interactions results in a stable, three-dimensional supramolecular architecture.
Other Advanced Analytical Methods
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The most common method is combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are quantitatively measured. velp.com
For this compound, with the molecular formula C₁₁H₁₀FNOS, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, thus confirming the purity and elemental composition of the sample. kayseri.edu.tr
| Element | Theoretical % |
| Carbon (C) | 59.18 |
| Hydrogen (H) | 4.51 |
| Nitrogen (N) | 6.27 |
| Sulfur (S) | 14.36 |
| Oxygen (O) | 7.16 |
| Fluorine (F) | 8.51 |
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface of a sample. In the context of crystalline materials, SEM is used to study the morphology, including crystal size, shape, and surface texture. A finely focused electron beam is scanned across the sample, and the signals arising from the electron-sample interactions are used to generate an image.
Structure Activity Relationship Sar and Structural Optimization Studies of 4 3 Fluoro 4 Methoxyphenyl 2 Methyl 1,3 Thiazole Derivatives
Rational Design Principles for Thiazole (B1198619) Analogues
The design of effective thiazole-based therapeutic agents is a systematic process guided by several key principles. These include the strategic use of bioisosteric replacements to improve physicochemical properties, the careful consideration of electronic effects to enhance target interactions, and an understanding of steric factors to ensure optimal binding. nih.govmdpi.comresearchgate.net
Exploration of Bioisosteric Replacements
Bioisosterism, the exchange of a functional group with another that shares similar physical and chemical properties, is a fundamental strategy in drug design. cambridgemedchemconsulting.com In the context of thiazole analogues, this approach is used to enhance potency, selectivity, and metabolic stability. For instance, replacing a metabolically labile ester group with more stable bioisosteres like oxadiazoles (B1248032) has been shown to maintain biological activity while improving stability in human plasma. mdpi.comresearchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) moiety can also act as a bioisostere for 2-amino-1,3,4-oxadiazole, often resulting in similar biological effects with improved lipid solubility and tissue permeability. mdpi.com This principle of simple bioisosteric replacement has been successfully applied to design potent inhibitors for various enzymes. nih.gov
Influence of Electronic Properties on Structural Modifications
The electronic landscape of the thiazole ring and its substituents plays a critical role in its interaction with biological targets. wikipedia.org The thiazole ring itself has a complex electronic nature; the C2 position is electron-deficient and susceptible to nucleophilic attack, while the C5 position is relatively electron-rich and is the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com
The introduction of electron-donating or electron-withdrawing groups on appended phenyl rings can significantly modulate a compound's activity. Structure-activity relationship studies have consistently shown that the nature and position of these substituents are crucial. For example, in some series, the presence of an electron-donating methyl group on a phenyl ring enhances cytotoxic activity. nih.gov Conversely, incorporating strong electron-withdrawing groups like nitro (-NO2) can dramatically lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for charge transport and optoelectronic properties. nih.gov However, in other cases, attaching a strong electron-withdrawing group to the phenyl moiety can lead to a dramatic loss of activity, suggesting a delicate balance is required. science.gov
Steric Hindrance Effects in Substituted Thiazoles
Steric hindrance, the effect of the size and shape of substituents on a molecule's reactivity and binding affinity, is a critical consideration in the design of thiazole derivatives. Both the position and the bulk of a substituent can either promote or hinder the optimal orientation of the molecule within a target's binding site. researchgate.net
For instance, SAR studies have revealed that increasing the size of substituents at the 5-position of the thiazole ring can improve potency in a stepwise manner. researchgate.net However, there is often an optimal size for a given position. In one study, increasing the number of methyl groups at the 4 or 5-position of the thiazole ring led to a reduction in antimicrobial activity, highlighting the negative impact of excessive steric bulk. ijper.org The interplay between steric and electronic effects is complex; ortho-substitution on an aromatic nucleus, for example, can significantly diminish yields in certain synthetic reactions due to steric hindrance. researchgate.net Therefore, careful optimization of substituent size is essential to achieve the desired biological activity.
Positional and Substituent Variations on the 1,3-Thiazole Core
Systematic modification of substituents at various positions on the 1,3-thiazole core is a cornerstone of SAR studies. By altering groups at the 2-methyl and 4-phenyl positions, researchers can fine-tune the molecule's properties to optimize its interaction with a biological target. nih.govnih.gov
Modifications at the 2-Methyl Position of the Thiazole Ring
The 2-position of the thiazole ring is a frequent site for chemical modification. The methyl group in the parent compound can be replaced with various other functionalities to explore their impact on activity. SAR studies have shown that replacing a N,N-dimethyl group with a simple methyl group at this position can be crucial for antitumor activity in certain analogue series. nih.govmdpi.com The 2-position is also amenable to the introduction of amino groups, which can serve as a handle for further derivatization. For example, the presence of a free amino group at the 2-position is sometimes an essential requirement for biological activity. nih.gov Condensation reactions involving 2-methylthiazole (B1294427) with aromatic aldehydes can also generate new derivatives with diverse biological profiles. pharmaguideline.com
The following table illustrates how modifications at the 2-position of a thiazole core can influence activity, based on findings from various studies.
| Compound Series | Modification at 2-Position | Observed Impact on Activity | Reference |
| Antitumor Agents | Replacement of N,N-dimethyl with Methyl | Crucial for activity | nih.govmdpi.com |
| CA-III Inhibitors | Free Amino Group | Essential for activity | nih.gov |
| General Derivatives | Condensation with Aldehydes | Generation of diverse heterocycles | pharmaguideline.com |
Derivatization Strategies at the 4-Position of the Thiazole Ring
The 4-position of the thiazole ring, bearing the 3-fluoro-4-methoxyphenyl group in the parent structure, is another critical site for optimization. The nature of the aryl group at this position profoundly influences the molecule's interaction with target proteins. nih.gov SAR studies frequently explore variations of this phenyl ring to improve potency and selectivity. nih.govresearchgate.net
For example, the presence of a methoxy (B1213986) group at the para-position (position 4) of the phenyl ring has been shown to greatly increase binding affinity and selectivity for certain receptors. nih.gov The introduction of halogen substituents at the para-position of this phenyl ring has also been identified as being important for activity in other series. nih.gov The electronic nature of these substituents is key; electron-donating groups like methoxy (-OCH3) can enhance activity in some contexts, while electron-withdrawing groups may be beneficial in others. ijper.orgfrontiersin.org
The table below summarizes SAR findings related to substitutions on the phenyl ring at the 4-position of the thiazole core.
| Compound Series | Modification at 4-Phenyl Ring | Observed Impact on Activity | Reference |
| Adenosine (B11128) A3 Antagonists | 4-Methoxy substitution | Greatly increased affinity and selectivity | nih.gov |
| Anticancer Agents | Hydroxyl group | Enhances activity | ijper.org |
| Anticancer Agents | Fluorine group | Decreases activity | ijper.org |
| Anticancer Agents | Methoxy group | Leads to higher activity than halogen groups | ijper.org |
| Antimicrobial Agents | Para-halogen substitution | Important for activity | nih.gov |
Systematic Modifications of the 3-fluoro-4-methoxyphenyl Moiety
The 3-fluoro-4-methoxyphenyl group is a critical component of the lead compound, offering multiple avenues for systematic modification to probe and enhance biological activity. The electronic and steric properties of this moiety can be finely tuned by altering the halogenation pattern, modifying the alkoxy substituent, and introducing a variety of other functional groups onto the phenyl ring.
The presence and nature of halogen substituents on the phenyl ring of 4-phenylthiazole (B157171) derivatives can significantly influence their biological activity. The introduction of a halogen atom, such as fluorine or chlorine, can alter the compound's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets. ucd.ie
In many heterocyclic compounds, the substitution of a fluorine atom with a chlorine atom can lead to varied biological outcomes. For instance, in a series of 5-aryl-1,4-benzodiazepine derivatives, compounds with a chloro-substituent demonstrated enhanced anti-inflammatory and anticancer activities compared to their fluoro-counterparts. This suggests that the greater size and different electronic properties of chlorine can be beneficial for certain biological interactions.
Conversely, the high electronegativity and small size of fluorine can lead to unique intermolecular interactions, such as hydrogen bonds, which may be crucial for target binding. ucd.ie The substitution of a chlorine atom with fluorine has been shown to impact the antiflaviviral activity of phenylthiazole derivatives, indicating that both the size and electronegativity of the halogen are important factors for biological properties. nih.gov
The following table illustrates the comparative effects of fluoro and chloro substitutions on the biological activity of related heterocyclic compounds.
| Compound Class | Substitution | Observed Effect on Biological Activity |
| 5-aryl-1,4-benzodiazepines | Chloro substitution | Enhanced anti-inflammatory and anticancer activities |
| Phenylthiazole derivatives | Fluoro vs. Chloro substitution | Both size and electronegativity of the halogen are important for antiflaviviral properties nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2-ones | Introduction of F or Cl at the para-position of the phenyl fragment | Preferable for the preparation of active compounds for factor XIa and Xa inhibition |
The methoxy group at the 4-position of the phenyl ring is a key feature of the parent compound and plays a significant role in its biological profile. Alkoxy groups, such as methoxy, are generally considered electron-donating groups through resonance, which can influence the electron density of the aromatic ring and its interaction with biological targets. masterorganicchemistry.com
Studies on various phenolic and heterocyclic compounds have shown that the presence and position of methoxy groups can significantly impact their antioxidant and anticancer activities. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications of the methoxy substitution pattern on the phenyl ring led to significant changes in cytotoxicity. nih.gov Specifically, a compound with a 3,5-dimethoxyphenyl group showed a six-fold lower average cytotoxicity compared to a related compound. nih.gov
The position of the methoxy group is also crucial. A study on 1,3,4-thiadiazole (B1197879) derivatives revealed the importance of a phenyl moiety with a methoxy substituent for antitumor activity. The introduction of methoxy groups can enhance the antioxidant activities of phenolic acids, an effect related to the O-H bond dissociation enthalpy.
The table below summarizes the impact of methoxy group variations in different classes of compounds.
| Compound Class | Methoxy Group Variation | Effect on Biological Activity |
| 4-substituted methoxybenzoyl-aryl-thiazoles | Alteration of methoxy pattern on the phenyl ring | Significant changes in cytotoxicity nih.gov |
| 1,3,4-thiadiazole derivatives | Presence of a methoxy-substituted phenyl moiety | Important for antitumor activity |
| Phenolic acids | Introduction of methoxy groups | Enhanced antioxidant activities |
| Thiazole and thiadiazole derivatives | Methoxy group at the 4-position of the phenyl ring | Increased binding affinity and selectivity for human adenosine A3 receptors nih.gov |
These findings underscore the importance of the 4-methoxy substituent and suggest that its replacement with other alkoxy groups (e.g., ethoxy, propoxy) or shifting its position on the phenyl ring could be a valuable strategy for optimizing biological activity.
Beyond halogen and alkoxy groups, the introduction of other functional groups onto the phenyl ring provides a broad avenue for SAR exploration. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents can dramatically alter the pharmacological profile of the parent compound. masterorganicchemistry.com
Electron-donating groups, such as alkyl and amino groups, can increase the electron density of the phenyl ring and may enhance binding to certain biological targets. masterorganicchemistry.com Conversely, electron-withdrawing groups, like nitro (NO2), cyano (CN), and sulfonyl groups, decrease the electron density and can also lead to improved activity, depending on the specific target interactions. masterorganicchemistry.com
For instance, in a series of thiazole derivatives, the presence of an electronegative Cl group was found to be an essential requirement for antiproliferative activity. mdpi.com In another study on phenylthiazole derivatives, the introduction of a hydrophobic tail at the para position of the phenyl ring led to a new class of antiflaviviral compounds. nih.gov
The following table provides examples of how different functional groups on the phenyl ring of thiazole-related compounds affect their biological activity.
| Compound Class | Functional Group Introduced | Effect on Biological Activity |
| Thiazole derivatives | Electronegative Cl group | Essential for antiproliferative activity mdpi.com |
| Phenylthiazole derivatives | Hydrophobic tail at the para position | Led to a new class of antiflaviviral compounds nih.gov |
| Thiazole-linked (arylalkyl) azoles | Electron-withdrawing group at the para position of the phenyl ring | Demonstrated anticonvulsant activity |
| Phenylazetidine-integrated thiazole derivatives | Electron-withdrawing group at position 4 of the phenyl ring | Promising action against all bacterial strains tested mdpi.com |
These examples highlight the vast possibilities for optimizing the biological activity of 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole through the strategic introduction of diverse functional groups on its phenyl ring.
Development of Hybrid Molecules Incorporating the Thiazole Scaffold
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action that can be advantageous in treating complex diseases. The this compound scaffold is a promising candidate for the development of such hybrid molecules. mdpi.com
The thiazole ring is a privileged scaffold in medicinal chemistry and is present in numerous approved drugs. researchgate.net Its structural and electronic properties make it an excellent building block for creating hybrid molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govacs.org
Several studies have reported the successful development of hybrid molecules incorporating a thiazole ring. For example, thiazole-sulfonamide hybrids have been designed as dual tubulin and carbonic anhydrase IX inhibitors with anticancer activity. nih.gov Similarly, hybrids of thiazole with 1,2,3-triazole have been synthesized and shown to possess antimicrobial and antibiofilm activities. nih.gov The combination of thiazole with other heterocyclic systems like quinoline, pyrrole, and thiadiazole has also led to the discovery of novel bioactive compounds. mdpi.comucl.ac.uk
The table below showcases various hybrid molecules based on the thiazole scaffold and their reported biological activities.
| Hybrid Scaffold | Combined Pharmacophore | Reported Biological Activity |
| Thiazole-sulfonamide | Sulfonamide | Dual tubulin/carbonic anhydrase IX inhibition, anticancer activity nih.gov |
| Bis-thiazole | Quinoxaline or Thienothiophene | Antibacterial activity nih.gov |
| Thiazole-pyrrolo[3,2,1-ij]quinolin-2-one | Pyrrolo[3,2,1-ij]quinolin-2-one | Factor Xa and Factor XIa inhibition mdpi.com |
| Thiazole-1,2,3-triazole | 1,2,3-triazole | Antimicrobial and antibiofilm activity nih.gov |
| Thiadiazole-thiazolone | Thiadiazole | Inhibition of human mitotic kinesin Eg5 ucl.ac.uk |
The development of hybrid molecules based on the this compound core represents a promising strategy for the discovery of novel therapeutic agents with potentially enhanced pharmacological profiles.
Computational Chemistry and Molecular Modeling of 4 3 Fluoro 4 Methoxyphenyl 2 Methyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic structure analysis is fundamental to understanding a molecule's chemical reactivity. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For thiazole (B1198619) derivatives, this energy gap helps explain the charge transfer interactions that can occur within the molecule. irjweb.com
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors. irjweb.com In a typical MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen and fluorine atoms, indicating these as potential sites for hydrogen bonding.
Table 1: Representative Electronic Properties of Thiazole Derivatives
| Property | Representative Value | Significance |
| HOMO Energy | ~ -5.5 to -6.5 eV | Corresponds to the electron-donating ability |
| LUMO Energy | ~ -0.8 to -2.0 eV | Corresponds to the electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability |
Note: The values in this table are representative for similar thiazole structures and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their corresponding energy levels. researchgate.net For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the phenyl and thiazole rings.
Quantum chemical calculations can map the potential energy surface by rotating this dihedral angle, identifying the most stable (lowest energy) conformer and any energy barriers between different conformations. The global minimum energy conformation is the most likely shape the molecule will adopt and is the one typically used for further studies like molecular docking. wu.ac.th The relative planarity or twist between the two rings can significantly influence how the molecule fits into a protein's binding site.
Quantum chemical calculations can predict various spectroscopic parameters, which serve as a valuable tool for structural confirmation when compared with experimental data. scielo.org.za
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are used to calculate theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.zaepstem.net These predicted shifts, when correlated with experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule. semanticscholar.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes (stretching, bending) to the observed absorption bands, confirming the presence of various functional groups. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. wu.ac.th This analysis provides insights into the electronic structure and chromophores within the molecule.
Table 2: Representative Theoretically Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Typical Experimental Range |
| ¹H NMR | Chemical Shifts (ppm) | 2.0-8.0 ppm for aromatic/methyl |
| ¹³C NMR | Chemical Shifts (ppm) | 10-170 ppm for various carbons |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | 1500-1650 cm⁻¹ (C=N, C=C stretch) |
| UV-Vis Spectroscopy | λmax (nm) | 250-350 nm |
Note: This table provides typical ranges for thiazole derivatives. Precise correlation requires specific calculations and experimental measurements for the target compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Derivatives of the thiazole scaffold have been investigated as inhibitors for a wide range of protein targets implicated in various diseases. Molecular docking studies for this compound would involve simulating its interaction with the active sites of proteins such as:
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key target in cancer therapy due to its role in angiogenesis. Thiazole-containing compounds have been designed as VEGFR-2 inhibitors. nih.govsemanticscholar.org
EGFR/HER-2: The Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are tyrosine kinases that are often overexpressed in cancers, making them important therapeutic targets. nih.govdntb.gov.ua
Tubulin: This protein is crucial for cell division, and its inhibition can lead to cancer cell death. The colchicine (B1669291) binding site of tubulin is a common target for thiazole-based inhibitors. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets in the management of Alzheimer's disease. Thiazole derivatives have been explored for their inhibitory potential against these enzymes. nih.gov
JNK: c-Jun N-terminal kinases are involved in inflammatory responses and apoptosis, representing another potential target class.
Docking simulations provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
Beyond just a score, docking predicts the specific binding mode of the ligand within the protein's active site. It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. researchgate.net
For this compound, docking studies would likely reveal that the thiazole ring and the substituted phenyl ring engage in critical interactions. The nitrogen atom of the thiazole could act as a hydrogen bond acceptor, while the aromatic rings could form hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket. The fluoro and methoxy (B1213986) substituents can also form specific hydrogen bonds or halogen bonds, further anchoring the ligand and enhancing its binding affinity. rjptonline.org
Table 3: Potential Key Interactions of this compound with Biological Targets
| Target Protein | Potential Interacting Residues (Examples) | Type of Interaction |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen bonding, Hydrophobic interactions |
| EGFR | Met793, Thr790, Leu718 | Hydrogen bonding with the hinge region, Hydrophobic interactions |
| Tubulin | Cys241, Leu255, Ala316 | Hydrogen bonding, Hydrophobic interactions within the colchicine binding site |
| Acetylcholinesterase | Trp84, Tyr334, Phe330 | π-π stacking with aromatic residues in the active site gorge, Hydrogen bonding |
Note: The listed residues are common interaction points for inhibitors within these targets. The specific interactions for the title compound would need to be confirmed by dedicated docking simulations.
Molecular Dynamics Simulations
Analysis of Ligand-Target Complex Stability and Dynamics
Following an extensive review of scientific literature, no specific studies detailing the molecular dynamics (MD) simulations of this compound bound to a biological target were identified. MD simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For ligand-target complexes, these simulations provide insights into the stability of the binding, the nature of intermolecular interactions, and the dynamic behavior of the ligand within the binding site.
Typically, the analysis of a ligand-target complex's stability involves monitoring several parameters over the course of the simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. These metrics help determine if the complex reaches a stable equilibrium. For instance, a stable RMSD value for the ligand indicates that it remains securely bound in the active site. The analysis also involves tracking specific interactions like hydrogen bonds and hydrophobic contacts between the ligand and the target protein, which are crucial for binding affinity and stability. physchemres.orgresearchgate.net
Conformational Changes of the Compound in Solution or Binding Pockets
There is no specific published research on the conformational changes of this compound, either in a solvent environment or within a protein's binding pocket. Conformational analysis is essential for understanding a molecule's behavior and its ability to interact with a biological target. The presence of rotatable bonds, such as the one connecting the thiazole and the fluoromethoxyphenyl rings, allows the compound to adopt various three-dimensional shapes or conformations.
Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational space of a molecule. nih.govresearchgate.net These studies can identify low-energy, stable conformations that are more likely to be biologically active. In a solvent, the compound will exist in an equilibrium of different conformations. When binding to a target, it may adopt a specific "bioactive" conformation that is stabilized by interactions with the protein's active site. Understanding these conformational preferences is critical for drug design, as the molecule must adopt a shape complementary to its target. nih.gov The fluorination of a phenyl ring can influence conformational preferences due to steric and electronic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Pre-clinical Biological Activity
No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for a series of compounds that includes this compound. QSAR studies involve a statistical approach to build models that correlate the chemical structures of a group of compounds with their biological activity. imist.maresearchgate.net These models are then used to predict the activity of new, unsynthesized compounds.
The development of a QSAR model requires a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values). researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to create a mathematical equation that links these descriptors to the observed activity. imist.maresearchgate.net A robust QSAR model must be validated to ensure its predictive power. imist.ma Such models are valuable in drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources. physchemres.org
Pharmacophore Modeling for De Novo Design
There are no published pharmacophore models derived from or specifically designed for this compound. Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.govijper.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Pharmacophore models can be generated based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). ijper.org Once developed, a pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that match the required features. nih.gov It can also be used for de novo design, where new molecules are built from scratch to fit the pharmacophore model, guiding the creation of entirely new chemical entities with the potential for desired biological activity. ijper.org
Molecular and Cellular Mechanisms of Action Pre Clinical Investigations
Identification and Characterization of Molecular Targets
The initial characterization of a compound's mechanism of action involves identifying its direct molecular interactors, such as enzymes or receptors. This is crucial for understanding its therapeutic potential and selectivity.
Research into thiazole (B1198619) derivatives containing a fluoro-substituted phenyl ring has identified significant inhibitory activity against key enzymes involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov
Derivatives featuring a 3-fluoro phenyl group have demonstrated potent VEGFR-2 inhibitory properties. nih.gov Specifically, a compound within this class, identified as compound 10 in a research study, exhibited a half-maximal inhibitory concentration (IC50) of 47 nM against VEGFR-2. nih.gov The structure-activity relationship (SAR) from these studies indicates that the presence and position of the fluoro group on the phenyl ring are critical for potent anti-VEGFR-2 activity. nih.gov
| Compound Analogue | Target Enzyme | IC50 (nM) | Reference Compound |
|---|---|---|---|
| 3-Fluoro Phenyl Derivative (Compound 10) | VEGFR-2 | 47 | Sorafenib |
While the core structure is found in molecules designed as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor-2 (HER-2) inhibitors, specific kinetic data for 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole against these kinases is not detailed in the available literature. nih.govplos.org EGFR and HER2 are members of the ErbB family of receptors, and their inhibition is a key strategy in cancer therapy. tcichemicals.com Dual inhibitors that target both EGFR and HER2, such as Lapatinib, function by binding to the intracellular ATP-binding site of the kinase, which prevents receptor phosphorylation and subsequent signal activation. nih.govplos.org
Furthermore, various heterocyclic structures, including thiazoles, have been investigated as inhibitors of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer's disease treatment. tbzmed.ac.irnih.gov Studies on related series of compounds have shown that substitutions on the phenyl ring, including electron-withdrawing groups like fluorine, can be beneficial for enzyme inhibition. tbzmed.ac.ir However, specific inhibitory data for this compound against cholinesterases has not been prominently reported.
Detailed studies characterizing the direct binding affinity and activation or antagonism profile of this compound at specific cell surface or nuclear receptors are not extensively documented in the current body of scientific literature.
Intracellular Pathway Modulation in Cellular Models
Following interaction with its molecular target, a compound triggers changes in intracellular signaling pathways. Cellular models are used to investigate these effects on cell cycle regulation, programmed cell death, and other critical cellular processes.
Thiazole derivatives have been reported to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. researchgate.net A structurally related compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), which shares the 3-fluoro-4-methoxybenzyl moiety, was found to inhibit the proliferation of human liver cancer cells (Huh7). nih.gov Flow cytometry analysis revealed that treatment with FMTC led to a significant increase in the proportion of cells in the G2/M phase of the cell cycle, indicating that the compound induces mitotic arrest. nih.gov This arrest was associated with the up-regulation of p21, a key cell cycle regulator. nih.gov While the example in the outline mentions G1 arrest, this related compound demonstrates a halt later in the cell cycle. nih.govnih.gov
| Treatment | Observed Effect | Associated Molecular Change |
|---|---|---|
| FMTC (>200 nM) | Cell cycle arrest at G2/M phase | Up-regulation of p21 |
Prolonged cell cycle arrest can lead to the initiation of programmed cell death, or apoptosis. nih.gov For the related compound FMTC, sustained mitotic arrest was shown to trigger apoptosis in Huh7 liver cancer cells. nih.gov The induction of apoptosis was confirmed using an Annexin V assay and by observing changes in the levels of key apoptotic proteins. nih.gov Other novel thiazole derivatives have also demonstrated potent proapoptotic effects in cancer cells. researchgate.net For instance, one such compound was shown to induce apoptosis in human glioma cells through mechanisms involving the cleavage of PARP1 and caspase 3, an increase in the levels of pro-apoptotic proteins Bax and Bim, and the production of reactive oxygen species. researchgate.net
The inhibitory action of this compound analogues on kinases like VEGFR-2 directly impacts downstream signal transduction cascades. By blocking the kinase activity of VEGFR-2, the compound prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting the initiation of signaling pathways that lead to endothelial cell proliferation, migration, and survival. nih.govnih.gov This disruption of VEGF signaling is a primary mechanism for inhibiting tumor angiogenesis. nih.gov
In the context of EGFR and HER2 signaling, inhibitors typically function by preventing the phosphorylation of the tyrosine kinase domain. mdpi.comnih.gov This action blocks the downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis. mdpi.com While specific data on phosphorylation inhibition for this compound is not specified, its structural similarity to compounds targeting these pathways suggests it may operate through a similar mechanism of blocking critical phosphorylation events.
Interference with Cellular Processes
Thiazole derivatives have been shown to exert their cytotoxic effects by disrupting fundamental cellular activities, most notably tubulin polymerization and, to a lesser extent, DNA replication.
Tubulin Polymerization:
A primary mechanism of action for many anticancer compounds containing a thiazole scaffold is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for several cellular functions, including cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis. nih.gov
DNA Replication:
Some studies on related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, have suggested an interference with DNA biosynthesis. For example, a study on a series of 1,3,4-thiadiazoles with a 3-methoxyphenyl (B12655295) substituent showed that the most active compound against the MCF-7 breast cancer cell line decreased DNA biosynthesis. nih.govmdpi.com Another report indicated that certain thiazole derivatives can inhibit DNA synthesis in A549 lung cancer cells. dmed.org.ua Although this is not as commonly reported as tubulin inhibition for this class of compounds, it suggests a potential secondary mechanism of action or a characteristic of specific structural analogs. Direct evidence for the effect of this compound on DNA replication has not been documented.
Advanced In Vitro Biological System Applications
The mechanistic underpinnings of this compound's biological activity have been explored through various in vitro systems, including cell-free assays and studies utilizing specific mammalian cell lines.
Cell-free biochemical assays are crucial for isolating and studying the direct interaction between a compound and its molecular target without the complexities of a cellular environment. In the context of thiazole derivatives, the most relevant cell-free assay is the in vitro tubulin polymerization assay. nih.govresearchgate.net This assay typically uses purified tubulin to which the test compound is added. The extent of tubulin polymerization into microtubules is then measured over time, often by monitoring changes in turbidity or fluorescence. nih.gov
While specific results for this compound in such an assay are not publicly available, data from closely related 2,4-disubstituted thiazole derivatives show significant inhibitory effects on tubulin polymerization, with IC50 values reported to be as low as 2.00 ± 0.12 µM. nih.gov These assays are instrumental in confirming that the direct mechanism of action for this class of compounds is the inhibition of microtubule formation.
A wide array of mammalian cell lines has been employed to investigate the anticancer activity and elucidate the mechanism of action of thiazole derivatives. These studies are critical for understanding the cellular response to these compounds.
Due to the limited specific data on this compound, the anti-proliferative activities of a structurally similar compound, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, have been considered. This compound has been tested against a panel of human tumor cell lines, with the results summarized in the table below. dmed.org.ua
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| HL-60 | Human myeloid leukemia | 7.50 ± 0.61 |
| Jurkat | Human T-cell leukemia | 8.90 ± 0.66 |
| HepG2 | Human hepatocarcinoma | 53.00 ± 4.71 |
| MCF-7 | Human breast adenocarcinoma | 95.50 ± 9.51 |
| A549 | Human lung carcinoma | 77.10 ± 5.42 |
| KB3-1 | Human epidermoid cervix carcinoma | 63.10 ± 5.19 |
| U251 | Human glioblastoma | 81.60 ± 7.86 |
| U373 | Human glioblastoma | 66.10 ± 4.79 |
| T98G | Human glioblastoma | 88.00 ± 7.08 |
Data from a study on the structurally similar compound [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. dmed.org.ua
The data indicates that leukemia cell lines (HL-60 and Jurkat) are the most sensitive to this particular thiazole derivative. dmed.org.ua Mechanistic studies on other thiazole derivatives in cell lines such as MCF-7 and MDA-MB-231 have further explored their effects on the cell cycle and apoptosis. nih.gov For instance, some thiazole compounds have been shown to induce cell cycle arrest at the G2/M phase, which is consistent with the disruption of microtubule dynamics. mdpi.com The use of these diverse cell lines allows for a broad understanding of the potential therapeutic applications and the cellular pathways affected by this class of compounds.
Future Directions and Research Perspectives for 4 3 Fluoro 4 Methoxyphenyl 2 Methyl 1,3 Thiazole
Exploration of Novel and Efficient Synthetic Routes for Analogues
The future development of analogues of 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole hinges on the exploration of novel and efficient synthetic strategies. While the Hantzsch thiazole (B1198619) synthesis remains a foundational method, contemporary research is focused on developing more sustainable, high-yield, and diversity-oriented approaches. Future investigations will likely concentrate on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly shorten reaction times and improve yields for thiazole derivatives.
Furthermore, the development of novel catalytic systems, including the use of solid-supported catalysts and nanocatalysts, could offer improved recyclability and easier product purification. Flow chemistry is also anticipated to play a crucial role in the scalable and safe production of these analogues, providing precise control over reaction parameters.
Table 1: Potential Synthetic Strategies for Analogues
| Synthetic Strategy | Potential Advantages |
|---|---|
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, molecular diversity. |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields. |
| Novel Catalytic Systems | Catalyst recyclability, simplified purification. |
| Flow Chemistry | Scalability, enhanced safety, precise reaction control. |
Advanced Structural Modifications for Enhanced Molecular Specificity
To enhance the molecular specificity and therapeutic efficacy of this compound, advanced structural modifications will be a key research focus. Structure-activity relationship (SAR) studies of similar thiazole derivatives have shown that even minor chemical alterations can significantly impact biological activity. nih.gov
Future research will likely involve systematic modifications of the core structure. For instance, the fluorine and methoxy (B1213986) groups on the phenyl ring are prime candidates for substitution to explore effects on binding affinity and metabolic stability. The methyl group at the 2-position of the thiazole ring could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site. Additionally, the introduction of various substituents at the 5-position of the thiazole ring could provide new interaction points with biological targets. The creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, represents another promising strategy for developing compounds with dual or enhanced activity.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A deeper understanding of the mechanism of action of this compound and its analogues can be achieved through the integration of multi-omics data. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.
Future studies could employ transcriptomics (e.g., RNA-Seq) to identify genes that are up- or down-regulated upon treatment with the compound, offering clues about the pathways it affects. Proteomics analysis can reveal changes in protein expression and post-translational modifications, helping to pinpoint direct and indirect protein targets. Metabolomics can shed light on alterations in cellular metabolism, providing further insights into the compound's biological effects. By integrating these different layers of data, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate possible off-target effects.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
In the future, ML models can be trained on existing data from thiazole derivatives to predict the biological activity of novel, untested analogues. This will enable high-throughput virtual screening of large chemical libraries to prioritize compounds for synthesis and experimental testing. AI can also be employed for de novo drug design, generating entirely new molecular structures with desired properties. Furthermore, AI and ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.
Potential Roles in Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound and its derivatives have the potential to be developed into valuable chemical biology tools. The thiazole scaffold is a component of fluorescent dyes like Thiazole Orange, which are used for staining and imaging nucleic acids in living cells. mdpi.comnih.gov By modifying the structure of this compound, it may be possible to create novel fluorescent probes for bioimaging applications, such as visualizing specific cellular components or processes. researchgate.netnih.gov
Additionally, many thiazole-based compounds have been identified as potent and selective inhibitors of various enzymes, particularly kinases. nih.govnih.govmdpi.com Future research could focus on developing analogues of this compound as specific inhibitors for particular kinases or other enzymes. Such compounds would be invaluable as chemical probes to study the function of these proteins in health and disease, and could also serve as starting points for the development of new targeted therapies.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. For example, and highlight the use of DMSO as a solvent under reflux (18–24 hours) for thiazole ring formation. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media improve yields (up to 95%) for analogous thiazole derivatives, as noted in . Key parameters include:
- Solvent choice (polar aprotic solvents like DMSO enhance reactivity).
- Temperature control (70–80°C minimizes side reactions).
- Stoichiometric ratios (1:1 molar ratio of precursors).
Post-synthesis, purification via recrystallization (water-ethanol mixtures) ensures purity .
Q. How are structural characterization techniques (NMR, IR, elemental analysis) applied to confirm the identity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Aromatic protons in the 3-fluoro-4-methoxyphenyl group appear as doublets (δ 6.8–7.5 ppm) due to fluorine coupling. The thiazole methyl group resonates as a singlet at δ 2.5–2.7 ppm. Methoxy groups show peaks at δ 3.8–3.9 ppm ().
- FT-IR : Key absorptions include C-F stretching (1090–1120 cm⁻¹), C=S (650–750 cm⁻¹), and aromatic C-H bending (830–880 cm⁻¹) ().
- Elemental Analysis : Discrepancies ≤0.3% between theoretical and experimental C/H/N values indicate purity. For example, reports C: 69.48% (exp.) vs. 69.12% (calc.) .
Q. What strategies are used to assess and ensure compound purity during synthesis?
- Methodological Answer :
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
- Recrystallization : Sequential solvent systems (e.g., water-ethanol) remove impurities, as shown in and .
- Melting Point Analysis : Sharp melting ranges (e.g., 91–93°C in ) confirm crystallinity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this thiazole derivative?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to modulate lipophilicity and target binding. demonstrates that nitro groups enhance antimicrobial activity in similar compounds.
- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., enzymes or receptors). shows docking poses for thiazole derivatives in active sites, guiding SAR optimization .
Q. How are contradictions between theoretical and experimental elemental analysis resolved?
- Methodological Answer : Discrepancies (e.g., C: +0.36%, H: -0.15% in ) arise from residual solvents or hygroscopicity. Mitigation steps include:
- Repeated Recrystallization : Reduces solvent traces.
- Karl Fischer Titration : Quantifies water content.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion integrity .
Q. What experimental approaches are used to investigate the compound’s stability under varying conditions (pH, temperature, light)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C for 24 hours) and analyze degradation products via HPLC-MS.
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C in ).
- Photostability Testing : Use ICH guidelines (UV light at 365 nm) to assess light sensitivity .
Q. How can molecular docking studies guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known thiazole interactions (e.g., α-glucosidase in ).
- Pose Analysis : Compare binding energies (ΔG) and hydrogen-bonding patterns. shows that substituents like bromine (9c) enhance binding via hydrophobic interactions.
- Validation : Correlate docking scores with in vitro IC₅₀ values to refine computational models .
Q. What methodologies are employed to analyze regioselectivity in electrophilic substitution reactions on the thiazole core?
- Methodological Answer :
- DFT Calculations : Predict preferential sites for substitution (e.g., C-5 vs. C-4 positions) based on electron density maps.
- Isotopic Labeling : Track substitution patterns using ¹⁸O or ²H markers.
- Competition Experiments : React the compound with limited electrophiles (e.g., HNO₃) and quantify products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
